molecular formula C16H16N2O3 B7480620 N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide

Katalognummer B7480620
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: KPQCCUDDNRZBLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzodioxepine derivatives and has been found to possess potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes.

Wirkmechanismus

The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide involves the inhibition of this compoundβ. This compoundβ is a serine/threonine kinase that regulates various cellular processes by phosphorylating its target proteins. Inhibition of this compoundβ by this compound leads to the activation of several downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits this compoundβ activity in a dose-dependent manner. In vivo studies have shown that this compound has potential therapeutic effects in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide in lab experiments include its potent inhibitory activity against this compoundβ, its potential therapeutic applications in various diseases, and its relatively simple synthesis method. However, there are also some limitations to using this compound in lab experiments. For example, its inhibitory activity against other kinases and enzymes may affect the specificity of the results. Additionally, its potential toxicity and side effects need to be carefully evaluated.

Zukünftige Richtungen

There are several future directions for the research on N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide. One potential direction is to further investigate its therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder. Another direction is to explore its potential as a tool compound for studying the role of this compoundβ in cellular processes. Additionally, the development of more specific and potent this compoundβ inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents for various diseases.

Synthesemethoden

The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been described in several research articles. One of the commonly used methods involves the reaction of 3-(pyridin-3-ylmethyl)phenol with 3,4-methylenedioxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and ammonium acetate to yield the final compound. Other methods involve the use of different starting materials and reaction conditions.

Wissenschaftliche Forschungsanwendungen

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess inhibitory activity against this compoundβ, a key enzyme involved in several cellular processes such as glucose metabolism, cell cycle regulation, and apoptosis. Dysregulation of this compoundβ has been implicated in the pathogenesis of several diseases including Alzheimer's disease, diabetes, cancer, and bipolar disorder. Therefore, inhibition of this compoundβ by this compound has been proposed as a potential therapeutic strategy for these diseases.

Eigenschaften

IUPAC Name

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(18-11-12-4-2-7-17-10-12)13-5-1-6-14-15(13)21-9-3-8-20-14/h1-2,4-7,10H,3,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQCCUDDNRZBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.